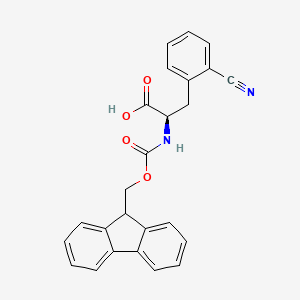

Fmoc-2-氰基-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-cyano-D-phenylalanine is primarily used as a building block in SPPS, a method of assembling peptides by sequentially adding amino acids to a growing chain. The Fmoc group protects the amino group during synthesis, which allows for controlled coupling and high purity of the final product. This method has become the standard in peptide synthesis due to its efficiency and versatility .

Case Study: Development of Therapeutic Peptides

Recent advancements in SPPS utilizing Fmoc-2-cyano-D-phenylalanine have led to the synthesis of various therapeutic peptides. For instance, researchers have successfully synthesized peptides that exhibit improved biological activity and stability, paving the way for new drug candidates targeting diseases such as cancer and diabetes .

Drug Development

Enhancement of Biological Activity

The incorporation of cyano groups into peptide structures can enhance their biological activity. This modification allows for better interaction with biological targets, improving efficacy in drug development processes .

| Compound | Activity Level | Target Disease |

|---|---|---|

| Fmoc-2-cyano-D-phenylalanine | High | Cancer |

| Fmoc-4-cyano-D-phenylalanine | Moderate | Diabetes |

| Standard Phenylalanine | Low | Various |

Bioconjugation

Targeted Drug Delivery

The Fmoc protecting group facilitates selective bioconjugation reactions, which are essential for developing targeted therapies. By enabling the attachment of peptides to various biomolecules, researchers can create conjugates that deliver drugs specifically to diseased tissues .

Case Study: Targeted Cancer Therapy

In one study, researchers utilized Fmoc-2-cyano-D-phenylalanine in the development of peptide-drug conjugates designed to target cancer cells selectively. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery systems .

Material Science

Development of Advanced Materials

Fmoc-2-cyano-D-phenylalanine has also found applications in material science, particularly in creating hydrogels and nanomaterials. These materials are useful for drug delivery systems and tissue engineering due to their biocompatibility and tunable properties .

Data Table: Properties of Hydrogels

| Hydrogel Type | Composition | Application |

|---|---|---|

| Fmoc-based Hydrogel | Fmoc-2-cyano-D-phenylalanine | Drug delivery |

| Natural Polymer Hydrogel | Collagen, Gelatin | Tissue engineering |

| Synthetic Polymer Hydrogel | Polyethylene glycol | Controlled release systems |

Research in Neuroscience

Understanding Neuropeptides

This compound is utilized in neuroscience research to study neuropeptides and their roles in neurological pathways. Its ability to mimic natural amino acids makes it valuable for investigating peptide interactions within neural systems .

Case Study: Neurodegenerative Disease Research

Studies have shown that Fmoc-2-cyano-D-phenylalanine can be used to develop neuropeptide analogs that may offer insights into treatments for neurodegenerative diseases such as Alzheimer's .

作用机制

Target of Action

Fmoc conjugated amino acids, especially fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria .

Mode of Action

Fmoc-2-cyano-D-phenylalanine likely interacts with its targets through non-covalent interactions . In the case of Fmoc-phenylalanine, it has been found to have weak antibacterial activity against Gram-negative bacteria due to their inability to cross the bacterial membrane . When combined with a gram-negative specific antibiotic like aztreonam (azt), the formulation displayed antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

The compound’s antimicrobial properties suggest it may interfere with bacterial growth and survival pathways .

Pharmacokinetics

The compound’s molecular weight of 4124 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s antimicrobial properties suggest it may inhibit bacterial growth and survival .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the Fmoc-protected amino acid: This involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as triethylamine.

Introduction of the cyanophenyl group: This step can be achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives.

相似化合物的比较

Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the cyanophenyl group.

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid: Similar structure with the cyanophenyl group in a different position.

Uniqueness

The presence of the cyanophenyl group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid provides unique chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets.

生物活性

Fmoc-2-cyano-D-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the second carbon and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the amino terminus. This compound has garnered attention in peptide synthesis and biological research due to its unique structural properties and potential biological activities.

- Molecular Formula : C25H20N2O4

- Molecular Weight : 412.4 g/mol

- Structure : The compound features a cyano group which can enhance its interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of Fmoc-2-cyano-D-phenylalanine against both gram-positive and gram-negative bacteria. The compound exhibits significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve non-covalent interactions that disrupt bacterial growth pathways .

| Bacterial Strain | Activity | Mechanism |

|---|---|---|

| MRSA | Inhibition of growth | Non-covalent interactions |

| E. coli | Moderate inhibition | Disruption of cell membrane integrity |

| Bacillus subtilis | Significant reduction in load | Interference with metabolic processes |

Role in Peptide Synthesis

Fmoc-2-cyano-D-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) . Its stability and ability to facilitate the introduction of specific functionalities into peptides make it a valuable building block in medicinal chemistry. The incorporation of the cyano group allows for enhanced binding affinity and specificity in peptide interactions with proteins or receptors .

Case Studies

-

Antibacterial Hydrogel Development :

A study demonstrated that hydrogels formed from Fmoc-protected peptides, including Fmoc-phenylalanine derivatives, displayed significant antibacterial activity. These hydrogels not only reduced bacterial load in vitro but also showed efficacy in skin wound infections in murine models. The release of active compounds from the hydrogel matrix was identified as a key factor in their antibacterial performance . -

Fluorescence Probing :

Research has shown that derivatives such as p-cyanophenylalanine can be incorporated into proteins as fluorescence probes, aiding in the study of protein folding and interactions. The fluorescence properties are modulated by interactions with nearby amino acids, providing insights into protein structure and dynamics .

The antimicrobial mechanism of Fmoc-2-cyano-D-phenylalanine likely involves:

- Non-Covalent Interactions : These interactions may disrupt cell membrane integrity or interfere with essential metabolic processes within bacterial cells.

- Biochemical Pathways : By altering key pathways involved in bacterial survival, such as cell wall synthesis or metabolic regulation, this compound can effectively inhibit growth .

属性

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFGBBASKOIPEW-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。